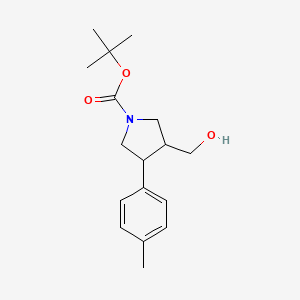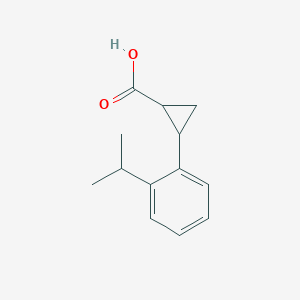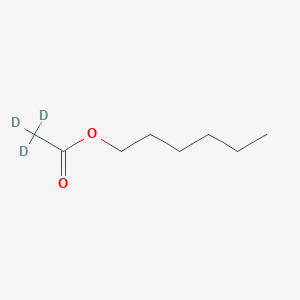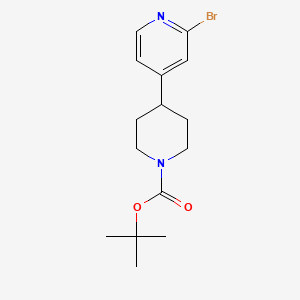
6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine is a unique organic compound characterized by the presence of two trifluoromethyl groups attached to a dihydrophenanthridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine typically involves the reaction of phenanthridine derivatives with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: While detailed industrial production methods are not widely documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include oxidized phenanthridine derivatives, reduced phenanthridine compounds, and substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mécanisme D'action
The mechanism by which 6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
6,6′-Bis(trifluoromethyl)-2,2′-bipyridine: Similar in structure but with a bipyridine core.
6,6′-Diaryl-substituted biazulene diimides: These compounds share the trifluoromethyl groups but have different core structures.
Uniqueness: 6,6-Bis(trifluoromethyl)-5,6-dihydrophenanthridine is unique due to its dihydrophenanthridine core, which imparts distinct chemical and physical properties. The presence of two trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H9F6N |
|---|---|
Poids moléculaire |
317.23 g/mol |
Nom IUPAC |
6,6-bis(trifluoromethyl)-5H-phenanthridine |
InChI |
InChI=1S/C15H9F6N/c16-14(17,18)13(15(19,20)21)11-7-3-1-5-9(11)10-6-2-4-8-12(10)22-13/h1-8,22H |
Clé InChI |
YKRBALLIBXCYLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3NC2(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B15126722.png)

![1-[8-Methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B15126748.png)
![2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride](/img/structure/B15126756.png)

![Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15126771.png)





![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)


